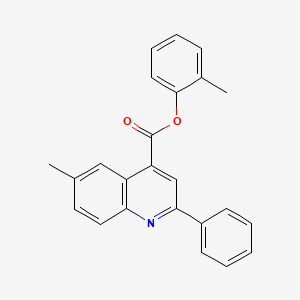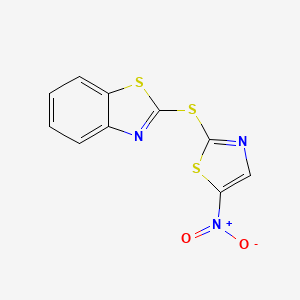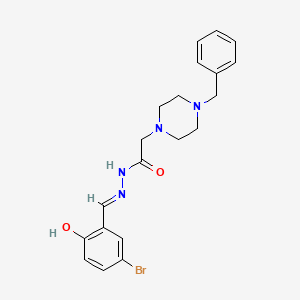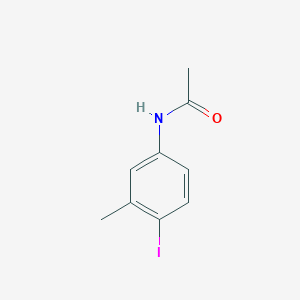
2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound with the molecular formula C24H19NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the condensation of 2-methylphenyl and 6-methyl-2-phenylquinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and energy consumption .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- 4-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate
Comparison: Compared to similar compounds, 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate may exhibit unique properties such as higher stability, specific biological activities, or improved synthetic accessibility. These differences make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C24H19NO2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(2-methylphenyl) 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-16-12-13-21-19(14-16)20(15-22(25-21)18-9-4-3-5-10-18)24(26)27-23-11-7-6-8-17(23)2/h3-15H,1-2H3 |
InChI-Schlüssel |
QFKVRNKITBQPLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=CC=C3C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12042432.png)



![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)


![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)

![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)



